molecular formula C5H8F2O3 B8450033 (5,5-Difluoro-1,3-dioxan-2-yl)methanol

(5,5-Difluoro-1,3-dioxan-2-yl)methanol

Cat. No.: B8450033
M. Wt: 154.11 g/mol
InChI Key: UXKITILKIDXRLM-UHFFFAOYSA-N
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Description

(5,5-Difluoro-1,3-dioxan-2-yl)methanol is a fluorinated dioxane derivative characterized by a six-membered 1,3-dioxane ring with two fluorine atoms at the 5,5-positions and a hydroxymethyl group at the 2-position.

Properties

Molecular Formula

C5H8F2O3

Molecular Weight

154.11 g/mol

IUPAC Name

(5,5-difluoro-1,3-dioxan-2-yl)methanol

InChI

InChI=1S/C5H8F2O3/c6-5(7)2-9-4(1-8)10-3-5/h4,8H,1-3H2

InChI Key

UXKITILKIDXRLM-UHFFFAOYSA-N

Canonical SMILES

C1C(COC(O1)CO)(F)F

Origin of Product

United States

Comparison with Similar Compounds

(5,5-Dimethyl-1,3-dioxan-2-yl)methanol (1e)

  • Structure : Replaces the 5,5-difluoro groups with 5,5-dimethyl substituents.
  • Synthesis : Prepared via Baeyer-Villiger oxidation of β-O-substituted primary alcohols, as described in . The dimethyl groups confer steric bulk and hydrophobicity, reducing polarity compared to the difluoro analog .
  • Reactivity : Oxidation studies show that the dimethyl-substituted dioxane undergoes regioselective transformations influenced by the migratory aptitude of the alkyl groups, a behavior that may differ in the fluorinated analog due to electronic effects .

2-Phenyl-1,3-dioxane-5,5-dimethanol

  • Structure : Contains a phenyl group at the 2-position and dual hydroxymethyl groups at 5,5-positions.
  • The dual hydroxymethyl groups enhance hydrogen-bonding capacity, contrasting with the single hydroxymethyl group in the target compound .

4-Nitro-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)benzoic Acid

  • Structure : Features a nitro group and trimethyl-dioxane moiety.
  • Reactivity : The electron-withdrawing nitro group enhances acidity (pKa ~3–4) and reactivity in electrophilic substitution reactions, a property absent in the target compound .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Compound Substituents Boiling Point/Melting Point Solubility Key Applications
(5,5-Difluoro-1,3-dioxan-2-yl)methanol 5,5-F₂, 2-CH₂OH Not reported Polar solvents (MeOH, DMSO) Pharmaceuticals, agrochemical intermediates
(5,5-Dimethyl-1,3-dioxan-2-yl)methanol 5,5-(CH₃)₂, 2-CH₂OH Not reported Ethanol, chloroform Oxidation studies, synthetic intermediates
2-Phenyl-1,3-dioxane-5,5-dimethanol 2-Ph, 5,5-(CH₂OH)₂ Not reported DMSO, methanol Crystal engineering
4-Nitro-2-(trimethyl-dioxan)benzoic Acid 2-(trimethyl-dioxan), 4-NO₂ 295.29 g/mol Chloroform, DMSO Research chemical

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